Product packaging for Lanthanum citrate(Cat. No.:CAS No. 3002-52-6)

Lanthanum citrate

Cat. No.: B1205565
CAS No.: 3002-52-6
M. Wt: 328 g/mol
InChI Key: NCOYDQIWSSMOEW-UHFFFAOYSA-K
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Description

Lanthanum Citrate is a coordination complex of lanthanum and citric acid, serving as a valuable compound in biochemical and materials science research. In cancer research, studies have demonstrated that this compound inhibits proliferation and promotes apoptosis in human hepatocellular carcinoma SMMC-7721 cells. This effect is associated with the suppression of the Hedgehog (Hh) signaling pathway, a key pathway implicated in uncontrolled cell progression. The compound down-regulates key pathway components and related regulatory genes, including Gli1, Shh, CyclinD1, and Bcl-2, while up-regulating the expression of p21 and Caspase-3 . Beyond its biochemical applications, this compound is also investigated as a precursor in chemical synthesis routes for preparing homogeneous multimetal oxide gels and functional materials, leveraging the ability of citrate to form stable coordination complexes with metal ions . This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5LaO7 B1205565 Lanthanum citrate CAS No. 3002-52-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3002-52-6

Molecular Formula

C6H5LaO7

Molecular Weight

328 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+)

InChI

InChI=1S/C6H8O7.La/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

NCOYDQIWSSMOEW-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3]

Other CAS No.

3002-52-6

Pictograms

Irritant

Synonyms

(LaCit2)3+
lanthanum citrate

Origin of Product

United States

Synthetic Methodologies for Lanthanum Citrate and Derived Materials

Direct Precipitation and Crystallization Approaches

Direct precipitation and crystallization are conventional wet-chemical methods used to produce lanthanum citrate (B86180). These approaches involve the reaction of lanthanum precursors with a citrate source in a solution, leading to the formation of a solid precipitate which can then be crystallized.

Reaction of Lanthanum Oxides/Hydroxides with Citric Acid

A straightforward method for synthesizing lanthanum citrate involves the direct reaction of lanthanum oxide (La₂O₃) or freshly precipitated lanthanum hydroxide (B78521) with citric acid. journalssystem.comacs.org In one approach, a polymeric this compound with the formula [La(Hcit)(H₂O)]n was prepared by reacting La₂O₃ with citric acid under hydrothermal conditions at 120 °C, with the pH adjusted to 2.2–2.5. acs.org This method yields a product that is thermally stable and insoluble in common solvents. acs.org The resulting compound crystallizes in the monoclinic space group C2/c. acs.org

Another variation involves the transformation of freshly precipitated lanthanum hydroxide in a citric acid solution. journalssystem.com This can also be performed under hydrothermal conditions to promote crystallization. journalssystem.com The control of reaction parameters such as temperature and time is crucial for obtaining monodisperse colloids. journalssystem.com

PrecursorReactantConditionsResulting CompoundReference
Lanthanum Oxide (La₂O₃)Citric AcidHydrothermal, 120 °C, pH 2.2-2.5Polymeric this compound [La(Hcit)(H₂O)]n acs.org
Lanthanum HydroxideCitric AcidHydrothermal, >100 °CThis compound journalssystem.com

Precipitation from Lanthanum Salt Solutions with Citrate Sources

This compound can also be synthesized by precipitation from an aqueous solution containing a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), and a citrate source, like sodium citrate. google.comicm.edu.pl

For instance, a dense, gelatinous floc of this compound can be formed by mixing a solution of lanthanum chloride heptahydrate with a sodium citrate solution. google.com The sodium citrate solution is typically prepared by dissolving citric acid and neutralizing it with sodium hydroxide. google.com Similarly, yttrium citrate, a compound of a related rare-earth element, has been obtained by mixing yttrium chloride with trisodium (B8492382) citrate at a pH between 7 and 8. icm.edu.pl The controlled release of lanthanide cations from lanthanide-citrate complexes is a key aspect of this synthesis route. rsc.org

Lanthanum SaltCitrate SourceKey ProcessResulting ProductReference
Lanthanum Chloride HeptahydrateSodium CitrateMixing of aqueous solutionsGelatinous this compound precipitate google.com
Lanthanum NitrateSodium Citrate DihydrateStirring, followed by addition of H₃PO₄This compound Complex rsc.org

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. For this compound, this technique can enhance the crystallinity and control the morphology of the product. journalssystem.comacs.org

A polymeric this compound has been successfully prepared under hydrothermal conditions at 120 °C from lanthanum oxide and citric acid. acs.org This method yields a crystalline product that is well-characterized. acs.org Hydrothermal treatment of freshly precipitated lanthanum hydroxide in a citric acid solution above 100°C also leads to the formation of crystalline this compound. journalssystem.com

The citrate-assisted hydrothermal process is also employed to synthesize other lanthanum compounds, where the citrate plays a crucial role in controlling the phase and morphology. For example, hexagonal and monoclinic phase LaPO₄ nanostructures have been controllably synthesized via a citrate-induced hydrothermal process at 100 °C. rsc.org Similarly, uniform sodium lanthanum molybdate (B1676688) [NaLa(MoO₄)₂] microrods were fabricated using a hydrothermal approach with trisodium citrate as a surfactant. ingentaconnect.com A combination of citrate and hydrothermal methods has also been used to synthesize perovskite powders like La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃. scientific.net

PrecursorsAdditive/MethodTemperatureProductReference
La₂O₃, Citric AcidHydrothermal120 °C[La(Hcit)(H₂O)]n acs.org
Lanthanum Hydroxide, Citric AcidHydrothermal>100 °CThis compound journalssystem.com
La(NO₃)₃, H₃PO₄Citrate-induced Hydrothermal100 °CLaPO₄ nanostructures rsc.org
La(NO₃)₃, Sr(NO₃)₂, Co(NO₃)₂, Fe(NO₃)₃Citrate-Hydrothermal-La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ scientific.net

Sol-Gel Based Synthesis Methods

Sol-gel synthesis provides a pathway to produce homogeneous, high-purity materials at lower temperatures compared to traditional solid-state reactions. These methods involve the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a 'gel' (a solid network in a liquid).

Citrate-Nitrate Auto-Combustion Techniques

The citrate-nitrate auto-combustion method is a popular solution combustion synthesis technique for preparing various oxide materials, including lanthanum-based perovskites. aip.orgresearchgate.net In this process, metal nitrates (e.g., lanthanum nitrate) act as the oxidizer, while citric acid serves as both a fuel and a chelating agent. aip.orgresearchgate.net

The process begins by dissolving metal nitrates and citric acid in water. aip.org Upon heating, the solution dehydrates and forms a viscous gel. As the temperature increases further, the gel undergoes a self-sustaining combustion reaction, characterized by the evolution of large amounts of gases. researchgate.net This rapid, exothermic reaction yields a voluminous, foamy, and often nanocrystalline powder. researchgate.netscholarsresearchlibrary.com The properties of the final product are highly dependent on synthesis conditions such as the citric acid to metal nitrate molar ratio (CA/M) and the initial pH of the solution. aip.orgchimicatechnoacta.ru For instance, in the synthesis of LaFeO₃, acidic conditions (pH=1) can prevent the formation of the desired perovskite phase, leading instead to a mix of simple metal oxides. aip.org

PrecursorsFuel/ChelatorKey ProcessProduct TypeReference
La(NO₃)₃, Fe(NO₃)₃Citric AcidAuto-combustion of citrate-nitrate gelLaFeO₃ Nanopowder aip.orgresearchgate.net
La(NO₃)₃, Al(NO₃)₃Citric AcidCombustion of nitrate-citrate gelLaAlO₃ Nanopowder chimicatechnoacta.ru

Modified Citrate Routes for Perovskite Precursors

Modified citrate routes, often based on the Pechini method, are widely used to synthesize complex oxide powders, including lanthanum-containing perovskites. see.asso.frcambridge.org These methods offer excellent control over stoichiometry and lead to fine, non-agglomerated powders. cambridge.org

The original Pechini process involves the chelation of metal cations with citric acid, followed by polyesterification with a polyhydroxyl alcohol like ethylene (B1197577) glycol. This creates a cross-linked polymer resin that immobilizes the metal ions, preventing their segregation during heating. unit.no A modified version of this process uses equimolar amounts of citric acid, ethylene glycol, and metallic nitrates to prepare precursors for materials like Sr-doped lanthanum chromite. cambridge.org The resulting resin is then calcined at high temperatures (e.g., 750 °C) to produce the final perovskite powder. cambridge.org

Other modifications include varying the ratio of citric acid to metal ions or using water as the primary solvent to reduce the amount of organic material. unit.nomdpi.com These modified citrate routes are valued for their simplicity, versatility, and ability to produce homogeneous, nanocrystalline oxide materials. unit.noresearchgate.net

MethodPrecursorsOrganic ReagentsKey ProcessFinal ProductReference
Modified Resin-Intermediate ProcessMetallic NitratesCitric Acid, Ethylene GlycolPolyesterification, calcinationSr-doped Lanthanum Chromite cambridge.org
Modified Citrate RouteLa, Ca, Fe nitratesCitric AcidCitrate gelling, calcinationLanthanum Calcium Ferrite (LCF) see.asso.fr
Modified Citrate RouteLa, Fe, Co, Pd nitratesCitric AcidCrystallization from precursorLaFe₀.₆₅Co₀.₃Pd₀.₀₅O₃ researchgate.net
Citrate Sol-Gel MethodLa(NO₃)₃, Mn(NO₃)₂Citric AcidGel formation, calcinationLaMnO₃ mdpi.com

Pechini Method Adaptations

The Pechini method, a versatile sol-gel process, is widely adapted for the synthesis of complex oxides, including those derived from this compound. The original method involves the chelation of metal cations by a carboxylic acid, such as citric acid, followed by polyesterification with a polyhydroxyl alcohol like ethylene glycol. However, numerous modifications have been developed to refine the process for specific applications.

A significant adaptation is the "modified Pechini process," which utilizes aqueous solutions for the precursors, making it more environmentally friendly. unit.no This approach begins with a homogeneous aqueous solution containing the desired metal precursors (often nitrates like Lanthanum(III) nitrate) and citric acid. nih.gov The solution is heated to evaporate water and promote the formation of a cross-linked polymer resin, which traps the cations in a uniform distribution. unit.no This polymeric resin is then calcined at high temperatures to decompose the organic components, yielding the final oxide material. unit.no

Researchers have also explored using different precursor combinations, such as nitrates and citrates, which can lead to a self-combusting gel during calcination. unit.no This combustion synthesis, driven by the exothermic reaction between the nitrate and citrate, can generate high temperatures locally and influence the characteristics of the final powder. chem-soc.si The properties of materials synthesized via the Pechini route are highly sensitive to parameters like the chelating agent ratio, calcination temperature, and solution pH, which can be adjusted to control the morphology and redox performance of the final product. nih.gov For instance, in the synthesis of strontium- and magnesium-doped lanthanum gallate, powders prepared by a citrate method (a simplified version of the Pechini process without the polyol) showed higher phase purity compared to those from the full Pechini process. torvergata.it

Green Chemistry and Sustainable Synthetic Pathways for this compound Derivatives

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for synthesizing chemical compounds, including this compound derivatives. nih.gov Green chemistry focuses on reducing waste, avoiding toxic substances, improving energy efficiency, and using renewable resources. nih.govacs.org

For lanthanide-based materials, sustainable approaches often involve the use of less hazardous solvents and reagents. Lanthanum nitrate, a common precursor for this compound, is considered a catalyst with low toxicity, aligning with green chemistry principles that prioritize safer materials. stanfordmaterials.com Its use under mild reaction conditions can save energy and minimize the formation of hazardous by-products. stanfordmaterials.com

The development of greener synthetic pathways for citrate-based compounds is an active area of research. For example, in the pharmaceutical industry, processes are being redesigned to reduce waste and eliminate harsh chemicals. Merck developed a greener manufacturing process for gefapixant (B1671419) citrate by simplifying synthesis steps, reducing the Process Mass Intensity (a measure of waste), and replacing hazardous chemicals with safer alternatives. epa.gov These strategies, such as implementing efficient multi-step syntheses and using flow-batch processes, can be applied to the production of other citrate compounds. epa.gov

Key green chemistry strategies applicable to this compound synthesis include:

Use of Safer Solvents: Replacing traditional organic solvents with water or biodegradable alternatives. nih.gov The modified Pechini method, which uses aqueous solutions, is an example of this principle in action. unit.no

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org Research into optimizing reaction conditions often seeks to lower temperature requirements. researchgate.net

Catalysis: Employing catalysts, like enzymes or low-toxicity metal salts such as lanthanum nitrate, to increase reaction efficiency and reduce the need for stoichiometric reagents. acs.orgstanfordmaterials.com

Renewable Feedstocks: Exploring the use of citric acid derived from renewable biological sources.

Control of Reaction Parameters for Tailored Synthesis

The synthesis of this compound is highly dependent on the precise control of various reaction parameters. By carefully manipulating these conditions, the physicochemical properties of the final product, such as its composition, structure, and particle size, can be tailored for specific applications.

The pH of the reaction solution is a critical factor that governs the speciation of both lanthanum and citrate ions, thereby influencing the structure and composition of the resulting complex. core.ac.ukconicet.gov.ar The degree of ionization of citric acid is significantly affected by pH, which in turn determines the type of complexes formed with the metal ion. conicet.gov.ar

At low pH values (below pH 3), the this compound complex may not fully form, as the equilibrium favors free metal ions. nih.gov As the pH increases, chelation becomes more favorable. Studies on the synthesis of LaFeO₃ via a modified Pechini route showed that the this compound complex formed completely when the pH reached 3. nih.gov For the direct synthesis of this compound from lanthanum chloride and citric acid, an optimal pH range of 4 to 5 has been reported. researchgate.net However, at very high pH (e.g., above 9), the formation of lanthanum hydroxide, La(OH)₃, can occur, leading to precipitation and reducing the yield of the desired citrate complex. nih.gov

The surrounding aquatic environment also dictates lanthanum speciation. In riverine waters at low pH, lanthanum tends to form complexes with humic substances and exists as free ions, while at higher pH (up to 9), carbonate complexes become dominant. core.ac.uk This demonstrates the profound impact of pH on the state of lanthanum in solution, which is a key consideration in any aqueous synthesis. core.ac.uk

Table 1: Influence of pH on this compound Synthesis and Speciation

pH ValueSystem/MethodObserved Effect on Product/SpeciationSource(s)
< 3Modified Pechini (LaFeO₃)Incomplete formation of this compound complex. nih.gov
3Modified Pechini (LaFeO₃)Complete formation of the this compound complex. nih.gov
4 - 5Direct Synthesis (LaCl₃ + Citric Acid)Optimum pH range for the synthesis of this compound. researchgate.net
6Riverine Water ModelHumate complexes and free La³⁺ ions are the most abundant species. core.ac.uk
7.5 - 9Riverine Water ModelFree ions diminish, and lanthanum carbonate complexes become the main species. core.ac.uk
> 9Modified Pechini (LaFeO₃)Portion of this compound decreases due to the precipitation of La(OH)₃. nih.gov

The molar ratio between the lanthanum precursor and citric acid is a crucial parameter that dictates the stoichiometry and structure of the final product. Varying this ratio can influence the completeness of the reaction and the properties of the synthesized material.

In the synthesis of this compound from lanthanum chloride (LaCl₃) and citric acid, an optimal molar ratio of citric acid to LaCl₃ was found to be 1.2:1. researchgate.netresearchgate.net This slight excess of citric acid likely ensures the complete complexation of the lanthanum ions.

In more complex systems, such as the citrate-nitrate auto-ignition synthesis of lanthanum chromite, the ratio of fuel (citrate) to oxidant (nitrate) significantly affects the combustion temperature, reaction time, and ultimately, the phase purity and particle morphology of the product. chem-soc.si Similarly, in the citrate combustion synthesis of perovskites, the citric acid to metal cations (CA/M) ratio influences the decomposition process. mdpi.com A lower CA/M ratio (e.g., 1.1) can lead to a fast decomposition that prevents excessive particle sintering, resulting in materials with higher surface area and smaller crystallite size. mdpi.com Conversely, increasing the CA/M ratio can alter the combustion heat and time, leading to larger particles. mdpi.com The formation of La-citrate complexes is also noted to be a factor in the synthesis of La-doped feroxyhyte, where increasing citrate concentration enhanced the La/Fe molar ratio in the final product. nih.gov

Table 2: Effect of Molar Ratios on the Synthesis of this compound and Derivatives

Molar Ratio (Citrate:Metal)Synthesis MethodObserved EffectSource(s)
1.2:1 (Citric Acid:LaCl₃)Direct SynthesisIdentified as the optimum condition for this compound formation. researchgate.netresearchgate.net
1:1 (La:Citrate)Chemical LeachingForms La-citrate complexes where one La³⁺ ion binds with three citric acid molecules. researchgate.net
1.1:1 (CA:Metal Cations)Citrate CombustionProduced perovskites with high phase purity and high surface area due to fast decomposition. mdpi.com
1.5:1 (CA:Metal Cations)Citrate CombustionResulted in longer precursor decomposition and larger particles with less porosity. mdpi.com

Optimizing the reaction temperature and duration is essential for achieving high-yield, high-purity synthesis of this compound and its derivatives. These parameters control the reaction kinetics, crystal growth, and decomposition of precursors.

For the direct synthesis of this compound from LaCl₃ and citric acid, a relatively low temperature of 50°C was identified as optimal. researchgate.net In contrast, hydrothermal methods for producing other lanthanide citrates, such as those of erbium, holmium, and lutetium, require higher temperatures (above 100°C) and significantly longer reaction times of up to three days to transform freshly precipitated hydroxides into citrates. journalssystem.com For yttrium citrate, a related compound, optimal conditions were found to be a reaction temperature of 120°C for a duration of at least 3 hours. journalssystem.com

In the context of adsorption processes, which share principles of complex formation, optimal conditions for lanthanum removal using a modified cellulose (B213188) adsorbent were a contact time of 60 minutes at a temperature of 298 K (25°C). researchgate.net For the synthesis of complex oxides, calcination temperature is a key variable. The synthesis of lanthanum hexa-aluminate, for example, involves optimizing calcination temperature and time to control the final properties of the nanoparticles. iieta.org In the synthesis of strontium-doped lanthanum manganite via citrate combustion, an annealing temperature of 1000°C for 2 hours was required to obtain the pure crystalline phase. rsc.org This highlights that the optimal temperature and time are highly dependent on the specific synthetic route and the desired final product, ranging from near-ambient conditions for simple complexation to very high temperatures for oxide formation.

Table 3: Optimization of Temperature and Time in this compound-Related Syntheses

TemperatureTimeSystem/MethodObserved EffectSource(s)
50°CNot specifiedDirect synthesis of this compoundOptimal temperature for the reaction. researchgate.net
298 K (25°C)60 minutesLanthanum adsorption on modified celluloseOptimal conditions for maximum adsorption capacity. researchgate.net
120°C≥ 3 hoursSynthesis of yttrium citrateOptimal conditions for the formation of yttrium citrate. journalssystem.com
>100°C3 daysHydrothermal synthesis of Er, Ho, Lu citratesRequired for the transformation of hydroxides into citrates. journalssystem.com
1000°C2 hoursCitrate combustion of La₁-ₓSrₓMnO₃Annealing conditions to obtain a pure single monoclinic phase. rsc.org

Structural Elucidation and Advanced Characterization of Lanthanum Citrate Complexes

Diffraction and Crystallographic Studies

Diffraction techniques, particularly X-ray crystallography, are crucial for establishing the definitive three-dimensional structure of lanthanum citrate (B86180).

X-ray Crystallography: Crystallographic studies have revealed that lanthanum citrate can form polymeric coordination networks. The first reported polymeric this compound, [La(Hcit)(H₂O)]n, crystallizes in the monoclinic space group C2/c acs.orgresearchgate.netnih.govacs.orgacs.org. Its structure features chains of La(III) cations bridged by O−C−O groups of the citrate ligand, with pendant citrate anions forming a pillar-like structure. In this arrangement, the citrate ligand engages in six La−O bonds to five different lanthanum centers, contributing to a compact three-dimensional framework researchgate.netnih.govacs.orgacs.org.

Another characterized form is this compound trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O, which crystallizes in the monoclinic space group P2₁/n researchgate.net. In this structure, the La³⁺ ion is nine-coordinate, forming a distorted mono-capped square antiprism. The structure is built from binuclear units of two LaO₉ polyhedra sharing an edge, which are then linked along the c-axis by citrate molecules researchgate.net. Other lanthanide citrates (e.g., erbium, holmium, lutetium) also exhibit monoclinic crystal systems journalssystem.com. Dimeric this compound complexes, often synthesized with chelating agents like EDTA, involve dinuclear units where lanthanum ions are deca-coordinated by both EDTA and citrate ligands rsc.org. The general insolubility of lanthanum citrates in water is a common characteristic noted across various studies acs.orgresearchgate.netacs.org. Powder X-ray Diffraction (PXRD) is also employed to identify crystalline phases and assess crystallinity, as seen in studies where citrate concentration influences the phase (e.g., monoclinic vs. hexagonal) of lanthanum phosphate (B84403) rsc.orgrsc.org.

Table 2: Crystallographic Data for Reported this compound Structures

Compound FormulaSpace Groupa (Å)b (Å)c (Å)β (°)ZReference
[La(Hcit)(H₂O)]nC2/c (Monoclinic)16.765(3)8.822(2)14.048(3)120.64(3)8 acs.orgresearchgate.netnih.govacs.orgacs.org
[La(C₆H₅O₇)(H₂O)₂]·H₂OP2₁/n (Monoclinic)17.097(3)9.765(2)6.3166(8)90.42(1)4 researchgate.net

This compound, a compound formed between lanthanum and citric acid, has been the subject of various studies aimed at understanding its structural properties and thermal behavior. These investigations are crucial for its potential applications in diverse fields, including materials science and catalysis. The characterization of this compound complexes often involves a suite of analytical techniques, with X-ray diffraction (XRD) and thermal analysis (TGA/DTA) playing pivotal roles in defining its structure, phase purity, crystallinity, and decomposition pathways.

2 Single Crystal X-ray Crystallography for Molecular and Polymeric Structures

While powder XRD provides bulk structural information, single-crystal X-ray crystallography offers a more detailed, atomic-level understanding of molecular and polymeric structures. A notable example is the characterization of a polymeric this compound, with the formula [La(Hcit)(H2O)]n, which was synthesized under hydrothermal conditions acs.org, nih.gov. Single-crystal X-ray diffraction revealed that this compound forms intricate, three-dimensional polymeric chains. In this structure, lanthanum(III) cations are bridged by oxygen-carbon-oxygen groups derived from the citrate ligand. The citrate anions act as pillars, with each ligand engaging in six La-O bonds to five distinct lanthanum centers, creating a compact and robust framework acs.org, nih.gov. Similar coordination polymers involving other lanthanides and citrate ligands have also been synthesized and structurally elucidated, highlighting the propensity of lanthanide ions to form extensive networks due to their high coordination numbers researchgate.net, journalssystem.com.

3 Rietveld Refinement for Polycrystalline Samples

The Rietveld refinement method is a powerful quantitative phase analysis technique that utilizes the entire X-ray powder diffraction pattern, rather than just peak intensities gsconlinepress.com, malvernpanalytical.com. This method allows for the refinement of crystal structure models, determination of lattice parameters, and quantification of individual phases within a polycrystalline sample researchgate.net, gsconlinepress.com, malvernpanalytical.com. Although specific applications of Rietveld refinement to this compound are not extensively detailed in the provided literature, the technique is broadly applicable for analyzing the structure of polycrystalline materials gsconlinepress.com. It can be particularly useful for identifying and quantifying different crystalline forms or impurities, such as distinguishing lanthanum hydroxycarbonate from lanthanum carbonate hydrates, which might also be relevant in the study of this compound derivatives or degradation products google.com, google.com.

4 Determination of Crystal System, Space Group, and Unit Cell Parameters

The detailed structural analysis of this compound complexes, particularly polymeric forms, has yielded specific crystallographic data. The polymeric this compound, [La(Hcit)(H2O)]n, has been determined to crystallize in the monoclinic crystal system acs.org, nih.gov. Its structure is described by the space group C2/c, with the following unit cell parameters: a = 16.765(3) Å, b = 8.822(2) Å, c = 14.048(3) Å, and a β angle of 120.64(3)°. The unit cell contains Z = 8 formula units acs.org, nih.gov. Studies on other lanthanide citrates, such as those of erbium, holmium, and lutetium, have also indicated crystallization within the monoclinic system journalssystem.com.

1 Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under controlled atmospheric conditions tainstruments.com. This method is indispensable for understanding the thermal stability and decomposition pathways of compounds like this compound. For the polymeric this compound [La(Hcit)(H2O)]n, TGA has shown that the compound is thermally stable up to approximately 158 °C, beyond which a gradual loss of water molecules occurs acs.org, nih.gov. TGA can identify distinct stages of decomposition, often associated with the elimination of water, decomposition of organic ligands (like citrate), and the eventual formation of the metal oxide mdpi.com, scielo.br, csic.es, orientjchem.org, tainstruments.com. For instance, the decomposition of organic components typically involves significant mass loss and can be accompanied by the release of gaseous products such as carbon dioxide and water mdpi.com, csic.es, tainstruments.com.

2 Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is often performed concurrently with TGA to detect thermal events, such as phase transitions, melting, crystallization, and decomposition, which are indicated by changes in the sample's heat flow mdpi.com, scielo.br. For this compound complexes, DTA can reveal endothermic events associated with the loss of water molecules (dehydration) scielo.br, psu.edu. Exothermic peaks observed during DTA scans typically correspond to decomposition processes, such as the breakdown of organic ligands or oxidation reactions mdpi.com, scielo.br. For example, endothermic peaks between 95 °C and 108 °C have been attributed to dehydration, while subsequent exothermic peaks at higher temperatures (e.g., 292 °C, 345 °C, 405 °C) signify the decomposition of organic constituents mdpi.com, scielo.br. The combined use of TG-DTA provides a comprehensive understanding of the thermal decomposition profile of this compound and related materials acs.org, nih.gov.

Speciation and Equilibrium Studies

The speciation of this compound in solution is a dynamic process governed by chemical equilibria. Researchers employ various techniques to identify the species present and to quantify their stability.

Potentiometric Titrations for Stability Constant Determination

Potentiometric titrations are a primary method for determining the stability constants of metal-ligand complexes. By monitoring the pH of a solution containing lanthanum(III) ions and citric acid as a titrant is added, researchers can deduce the formation of various complex species. Subsequent computer analysis of the titration data allows for the calculation of their stability constants.

Studies have identified several key lanthanum-citrate complexes in solution. For instance, in a study of neodymium(III), a lanthanide with similar properties to lanthanum, the identified complexes with citrate (represented as L) included NdHL, NdL, NdHL2, and NdL2. researchgate.net The stability constants for these types of complexes are crucial for predicting the predominant species under specific conditions.

Table 1: Stability Constants (log β) for Neodymium(III)-Citrate Complexes at 25°C and I = 1.0 M NaClO₄ researchgate.net

Specieslog β (Potentiometry)log β (Spectrophotometry)
NdHL11.23 ± 0.0511.23 ± 0.05
NdL7.78 ± 0.057.79 ± 0.04
NdHL₂16.73 ± 0.06-
NdL₂12.08 ± 0.06-

Data from a study on Neodymium(III) is presented here as an illustrative example of the types of complexes and stability constants determined via potentiometric titration for lanthanides.

pH Dependence of Lanthanum-Citrate Complex Formation

The formation of lanthanum-citrate complexes is highly dependent on the pH of the solution. Citric acid is a polyprotic acid, meaning it can donate multiple protons, and its degree of protonation changes with pH. This, in turn, influences which of its carboxyl and hydroxyl groups are available for coordination with the lanthanum ion.

At low pH values (around 2.2-2.5), the formation of polymeric this compound has been observed. acs.org As the pH increases, deprotonation of the carboxylic acid groups of citric acid facilitates complexation. Studies on analogous lanthanide systems, such as neodymium(III), show that different complexes dominate at different pH ranges. For example, the Nd(III)-citrate complexation was studied over a pH range of 1.56 to 6.12. researchgate.net In acidic solutions, protonated complexes are more prevalent, while neutral and deprotonated complexes become more significant as the pH rises.

Formation of Mononuclear, Binuclear, and Polymeric Complexes

The interaction between lanthanum and citrate can result in the formation of a variety of complex structures, including mononuclear, binuclear, and polymeric species. researchgate.netmdpi.com

Mononuclear complexes involve a single lanthanum ion coordinated to one or more citrate ligands. In the lanthanum(III) ion system with tartaric acid, a similar polyhydroxycarboxylic acid, only monomeric complexes are formed. mdpi.com

Binuclear complexes contain two lanthanum ions bridged by citrate ligands. A study of this compound trihydrate revealed a basic unit consisting of a binuclear entity of two LaO₉ polyhedra sharing an edge. researchgate.net

Polymeric complexes are extended structures where citrate ligands bridge multiple lanthanum centers, creating a one-, two-, or three-dimensional network. The first lanthanide citrate coordination polymer, [La(Hcit)(H₂O)]n, was synthesized under hydrothermal conditions. acs.orgugr.esugr.es In this structure, the citrate molecules connect the binuclear lanthanum units along the c-axis. researchgate.net The carboxylate groups of the citrate coordinate to La³⁺ in monodentate, bidentate, and bridging fashions. researchgate.net

The specific type of complex that forms is influenced by factors such as the metal-to-ligand ratio, pH, and temperature. acs.orgresearchgate.net

Influence of Ionic Strength on Complex Equilibria

The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the equilibrium of complex formation. Changes in ionic strength affect the activity coefficients of the ions in solution, which in turn can shift the position of the chemical equilibria. While detailed studies specifically on the effect of ionic strength on this compound equilibria are not extensively covered in the provided search results, it is a fundamental principle in solution chemistry that stability constants are often determined at a constant ionic strength to ensure thermodynamic consistency. For example, studies on gadolinium(III) citrate complexes were conducted at an ionic strength of 0.15 mol dm⁻³ NaCl. researchgate.net

Coordination Environment and Binding Modes

The way in which the citrate ligand binds to the lanthanum ion determines the geometry and stability of the resulting complex.

Nine-Fold Coordination of Lanthanum(III)

The lanthanum(III) ion is known to favor a nine-fold coordination environment, typically with oxygen donor atoms. researchgate.netfmm.ru In the context of this compound complexes, this coordination is satisfied by oxygen atoms from both the citrate ligand and water molecules. researchgate.net

In the crystal structure of this compound trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O, the La³⁺ ion is nine-fold coordinated. researchgate.net The coordination sphere is described as a mono-capped square antiprism, formed by seven oxygen atoms from the citrate molecules and two oxygen atoms from water molecules. researchgate.net The citrate ligand demonstrates its versatility by coordinating through its carboxylate groups in monodentate, bidentate, and bridging modes, and importantly, the deprotonated α-hydroxyl group also participates in the coordination to the lanthanum ion. researchgate.net This nine-fold coordination is a recurring theme in the structural chemistry of lanthanum complexes. researchgate.netfmm.ru

Monodentate, Bidentate, and Bridging Coordination of Carboxylate Groups

The carboxylate groups (–COO⁻) of the citrate ligand are the primary sites for interaction with the La³⁺ ion and can coordinate in several distinct modes. Studies have shown that these groups can act as monodentate ligands, where only one oxygen atom bonds to the metal center, or as bidentate ligands. researchgate.netcuny.edu Furthermore, the carboxylate groups frequently act as bridging ligands, linking multiple lanthanum ions together. researchgate.netcuny.eduuky.edu This bridging action, often involving O-C-O groups, facilitates the formation of polymeric chains and complex networks in both solid-state and solution. researchgate.netacademie-sciences.fruky.edu In one reported structure of a polymeric this compound complex, each lanthanum atom is coordinated by oxygen atoms from five different citrate ions, underscoring the importance of bridging interactions. academie-sciences.fr The specific coordination mode is influenced by factors such as pH and the stoichiometry of the system. researchgate.net

Role of Hydroxyl Group in Coordination

The central α-hydroxyl group (–OH) of the citrate molecule plays a crucial role in the complexation with lanthanum. researchgate.netacademie-sciences.fr Structural studies confirm that this group, often in its deprotonated alkoxide form, coordinates directly to the La³⁺ ion. researchgate.net This participation of the hydroxyl group, in addition to the carboxylate groups, is a key feature of citrate's strong chelating ability. academie-sciences.frjournalssystem.com In some lanthanide-citrate complexes, the coordination sphere of the metal ion includes oxygen atoms from both the carboxylate and hydroxyl functions, as well as from water molecules, leading to high coordination numbers, such as nine. researchgate.netsci-hub.se The interaction between the hydroxyl group and the lanthanum cation is indicated by shifts in the characteristic bands in infrared (IR) spectra. journalssystem.com

Chelation and Bifurcated Bonds

The ability of a single citrate ligand to bind to a lanthanum ion through multiple sites (i.e., via two or more carboxylate groups and the hydroxyl group) results in the formation of highly stable chelate rings. researchgate.netresearchgate.net This phenomenon, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with simpler, non-chelating ligands. slideshare.net Studies of lanthanide-citrate systems have suggested the formation of bifurcated and/or chelated bonds between the carboxylic acid oxygen groups and the metal ion. researchgate.netuky.edu Bidentate chelating configurations are reported to be energetically favored over bridging and monodentate arrangements. uky.edu The resulting nine-fold coordination for the La³⁺ ion can involve seven oxygen atoms from three different citric acid molecules and two from coordinated water molecules. researchgate.net

Table 1: Coordination Characteristics of Functional Groups in this compound This table is interactive. Click on the headers to sort.

Functional Group Coordination Mode Role in Complex Structure
Carboxylate (–COO⁻) Monodentate, Bidentate, Bridging Forms primary bonds with La³⁺; bridging leads to polymeric networks. researchgate.netcuny.edu

Dissolution and Precipitation Equilibria

The solubility of this compound is a critical parameter that dictates its behavior in aqueous systems and is governed by a complex set of equilibria. solubilityofthings.com

Solubility Product Constant Determination

The solubility product constant (Ksp) is a quantitative measure of the solubility of a sparingly soluble salt. For this compound (La(C₆H₅O₇)), the equilibrium would be represented as:

La(C₆H₅O₇)(s) ⇌ La³⁺(aq) + C₆H₅O₇³⁻(aq)

While Ksp values for many inorganic salts are well-documented, a definitive and universally agreed-upon Ksp value for this compound is not readily found in the literature. The determination of such constants for lanthanide compounds often involves experimental techniques like creating solubility diagrams (plotting metal concentration versus pH) from data obtained through radiochemical methods or potentiometric titrations. osti.govresearchgate.net These diagrams allow for the identification of saturation zones and the calculation of solubility and hydrolysis constants. osti.govresearchgate.net

Factors Influencing this compound Solubility

Several environmental factors significantly impact the dissolution and precipitation of this compound. solubilityofthings.com

pH: The pH of the solution is a dominant factor. journalssystem.comolisystems.com The solubility of lanthanum salts is highly pH-dependent. In acidic conditions (below pH ~7.5), the La³⁺ ion is soluble. ornl.gov However, as the pH increases into the basic range, the potential for precipitation of lanthanum hydroxide (B78521) increases, which can compete with the formation of soluble citrate complexes. olisystems.comornl.gov

Temperature: The solubility of most salts, including this compound, generally increases with a rise in temperature. solubilityofthings.com Leaching studies have demonstrated significantly higher recovery of lanthanum with citric acid at elevated temperatures (e.g., 70 °C compared to 30 °C), indicating increased solubility and/or reaction rates. repec.org

Presence of Competing Ions: The solubility can be affected by the presence of other ions in the solution. solubilityofthings.com Ions that form highly insoluble salts with lanthanum, such as phosphate or carbonate, can lead to the precipitation of these compounds, thereby reducing the concentration of dissolved this compound. ornl.gov

Table 2: Key Factors Affecting this compound Solubility This table is interactive. Click on the headers to sort.

Factor Effect on Solubility Scientific Rationale
pH Decreases as pH increases above neutral Formation of less soluble lanthanum hydroxide competes with citrate complexation. olisystems.comornl.gov
Temperature Generally Increases Higher kinetic energy overcomes lattice energy, promoting dissolution. solubilityofthings.comrepec.org
Citrate Concentration Increases Formation of stable, soluble La-citrate complexes shifts equilibrium towards dissolution. solubilityofthings.com

| Competing Anions | Can Decrease | Precipitation of other insoluble lanthanum salts (e.g., phosphate, carbonate) removes La³⁺ from the solution. solubilityofthings.comornl.gov |

Kinetic Studies of Complex Formation and Dissociation

Detailed kinetic studies focused specifically on the rates of formation and dissociation of this compound complexes in aqueous solution are not extensively documented in the surveyed literature. However, insights can be drawn from kinetic studies of other lanthanide complexes with similar multidentate, poly(amino carboxylate) ligands. psu.eduresearchgate.net

The formation of lanthanide complexes with macrocyclic ligands is often a slow, multi-step process. psu.edu It is plausible that the formation of this compound follows a similar pathway, likely proceeding through the rapid formation of a protonated intermediate complex, which then undergoes slower, pH-dependent rearrangement and deprotonation steps to form the final, stable chelate. psu.edunih.gov

Mechanistic Pathways of Lanthanide-Citrate Complex Formation

The formation of complexes between the hydrated lanthanum ion, [La(H₂O)ₙ]³⁺, and citrate is generally understood to proceed through a multistep mechanism, broadly consistent with the Eigen-Wilkins model for ligand substitution reactions. This mechanism involves the initial rapid formation of an outer-sphere complex, followed by a slower, rate-determining step where the ligand displaces a water molecule from the inner coordination sphere of the metal ion.

The mechanistic pathway can be conceptualized as follows:

Outer-Sphere Association: The hydrated lanthanum ion and a protonated citrate species diffuse together to form an outer-sphere complex or ion pair, [La(H₂O)ₙ]³⁺···HₓCit⁽⁴⁻ˣ⁾⁻. This initial association is a rapid pre-equilibrium step.

First Bond Formation (Rate-Determining Step): The rate-limiting step is typically the dissociation of a water molecule from the inner coordination sphere of the lanthanum ion. This allows for the formation of the first coordinate bond between the metal and a carboxylate group of the citrate ligand. This step is characteristic of a dissociative interchange (Iₔ) mechanism. ufrgs.brmsuniv.ac.in

Chelation: Following the first bond formation, the remaining carboxylate groups and potentially the deprotonated hydroxyl group of the citrate ligand sequentially displace other water molecules from the lanthanum's coordination sphere. These subsequent ring-closing steps are generally fast compared to the initial bond formation.

Table 1: Protonated Species of Citric Acid and Their Potential Role in Complexation This table outlines the primary species of citric acid present at different pH ranges and their likely reactivity towards La³⁺ ions in the initial complexation step.

Citric Acid SpeciesFormulaPredominant pH RangeLikely Role in Complexation
Citric AcidH₄Cit< 3Reactant in highly acidic media
Dihydrogen CitrateH₃Cit⁻3 - 4.5Primary reactant in acidic solutions
Hydrogen CitrateH₂Cit²⁻4.5 - 6Key reactant in moderately acidic to neutral solutions
CitrateHCit³⁻> 6Primary reactant in neutral to alkaline solutions

Note: The exact pH ranges can vary with ionic strength and temperature.

Rate Constants and Activation Energies

Although data for this compound is scarce, studies on the analogous Al³⁺-citrate system provide some insight into the kinetics of trivalent metal-citrate interactions. For the formation of aluminum citrate complexes at 293.7 K, specific rate constants have been determined. rsc.org It is critical to note that Al³⁺ has a significantly smaller ionic radius and higher charge density than La³⁺, meaning these values are not directly transferable but serve as an example of kinetic data for a similar system.

Table 2: Formation Rate Constants for Aluminum(III)-Citrate Complexes at 293.7 K This table presents kinetic data for the Al³⁺-citrate system as an illustrative example. This data should not be considered representative of the La³⁺ system.

ReactionResulting ComplexRate Constant (k)
Al³⁺ + H₃Cit⁻ →AlH₂Cit²⁺ + H⁺(5.4 ± 0.5) × 10³ dm³ mol⁻¹ s⁻¹
Al³⁺ + H₂Cit²⁻ →AlHCit⁺ + H⁺80 ± 10 dm³ mol⁻¹ s⁻¹

Source: Data from reference rsc.org.

Table 3: Thermodynamic Formation Constants (log₁₀β) for Lanthanum-Citrate Complexes at 25°C This table shows the equilibrium constants for the formation of various La³⁺-citrate species from La³⁺, H⁺, and Cit³⁻ ions. The general reaction is iLa³⁺ + jH⁺ + kCit³⁻ ⇌ LaᵢHⱼCitₖ.

Species Formedijklog₁₀β (at Ionic Strength = 0.1 M)log₁₀β (at Ionic Strength = 1.0 M)
[La(Cit)]1016.962 ± 0.0065.20 ± 0.02
[La(HCit)]⁺11110.292 ± 0.0058.790 ± 0.009
[La(Cit)₂]³⁻10210.825 ± 0.0078.788 ± 0.009
[LaH(Cit)₂]²⁻11215.10 ± 0.0112.92 ± 0.02

Source: Data from reference oecd-nea.org.

The activation energy (Eₐ) for a reaction is related to the rate constant by the Arrhenius equation and represents the minimum energy required for the reaction to occur. An activation energy of approximately 60 kJ mol⁻¹ was estimated for the interconversion of U(IV)-citrate isomers, but this value does not correspond to the initial complex formation. psu.edu For this compound itself, activation energies have been reported in the context of its use in rubber vulcanization (e.g., 87.57 kJ·mol⁻¹ for cross-link formation), but these values are unrelated to the complexation dynamics in aqueous solution. researchgate.net

Conclusion

Lanthanum citrate (B86180) represents a compound of considerable scientific and industrial interest. Its dual role as a stable, soluble source of lanthanum ions and a versatile precursor for advanced materials underscores its importance in contemporary chemical research. The detailed structural and thermal characterization of its various forms, coupled with its utility in synthesizing complex lanthanide-based materials, highlights its multifaceted nature. Continued investigation into lanthanum citrate and its derivatives promises further advancements in materials science, catalysis, and beyond.

Compound List

this compound

Lanthanum (La)

Citric Acid (Citrate)

Lanthanide ions (Ln³⁺)

Lanthanide-Organic Frameworks (Ln-MOFs)

Lanthanide Coordination Polymers (Ln-CPs)

this compound Chloride

Lanthanum Nitrate (B79036)

Lanthanum Oxide

Lanthanum Carbonate

Lanthanum Acetate

Lanthanum Hydroxide (B78521)

Ethylenediaminetetraacetate (EDTA)

Malic Acid (Malate)

4,4′-Bipyridine

Dichloroacetate

Theoretical and Computational Investigations of Lanthanum Citrate

Quantum Chemical Calculations for Molecular Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate molecular structures, electronic configurations, and bonding characteristics of metal complexes. These computational methods provide atomic-level insights that complement experimental observations.

Quantum chemical methods, such as DFT, are routinely employed to optimize the molecular structures of ligands and their corresponding metal complexes, thereby providing detailed information about their electronic structures researchgate.net. These calculations allow researchers to determine equilibrium geometries, bond lengths, bond angles, and electron distribution, which are fundamental to understanding chemical reactivity and stability. While DFT is a widely applied technique for investigating lanthanide complexes, specific published data detailing the geometry optimization and comprehensive electronic structure analysis of lanthanum citrate (B86180) were not explicitly found within the scope of the reviewed search results. Nevertheless, the general principles of DFT application suggest its utility in predicting the electronic properties and bonding interactions within lanthanum citrate complexes.

Studies on the complexation of citrate with other lanthanide and actinide ions offer valuable insights into potential binding modes and coordination geometries relevant to this compound. Research has investigated the speciation and coordination geometries of M(III)-citrate complexes, where M represents various lanthanide ions such as Europium (Eu), Terbium (Tb), Lutetium (Lu), and Curium (Cm), as well as Americium (Am) researchgate.netresearchgate.net. These studies often reveal the formation of mononuclear, dinuclear, and trinuclear species, indicating that citrate can coordinate to metal ions in multiple ways.

The similarities in the electronic structures across the lanthanide series suggest that the coordination environments observed for other REE-citrate complexes may be analogous to those of this compound. For instance, it has been noted that the hydration states and geometries of these complexes in aqueous solution often exhibit remarkable similarities to their known crystal structures researchgate.net. A concrete example of a characterized lanthanum-citrate structure is the polymeric compound La(Hcit)(H2O), which was prepared under hydrothermal conditions and found to crystallize in the monoclinic space group C2/c, with lattice parameters a = 16.765(3) Å, b = 8.822(2) Å, c = 14.048(3) Å, and β = 120.64(3)° researchgate.net. This provides a structural basis for understanding how lanthanum might coordinate with citrate.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of chemical species in solution. These simulations can provide detailed information about solvation shells, ion diffusion, and the formation and stability of complexes in aqueous environments. However, specific research findings detailing molecular dynamics simulations conducted on this compound in aqueous solutions were not identified within the reviewed search results.

Thermodynamic Modeling of Complex Formation

Thermodynamic modeling plays a crucial role in quantifying the stability of metal-ligand complexes, typically through the determination of stability constants (log β). These constants provide a measure of the equilibrium concentration of the complex relative to its constituent metal ion and ligand. Research into rare earth element (REE) citrate complexes often involves thermodynamic modeling to understand complexation in various environmental and chemical contexts researchgate.net.

Studies indicate that citrate forms stable complexes with lanthanide ions, frequently observed as 1:1 and 1:2 (metal:citrate) species, and sometimes more intricate multinuclear arrangements researchgate.netmdpi.com. The thermodynamic driving force for such complex formation is influenced by both enthalpy and entropy contributions, with entropy often playing a dominant role in the complexation of REEs with citrate researchgate.net. Thermodynamic modeling often requires the conversion of reported stability constants, which are measured at various ionic strengths (e.g., 0.1 ≤ I ≤ 1 M), to values at zero ionic strength (log β0) for standardized comparison researchgate.net. While specific log β0 values for this compound were not explicitly detailed in the provided search snippets, studies on other REE-citrate complexes illustrate the typical magnitude and types of complexes formed.

Table 1: Stability Constants (log β0) for Selected REE-Citrate Complexes

Metal IonComplex Specieslog β0Reference
Am³⁺Am(Cit)9.91 ± 0.10 mdpi.com
Am³⁺Am(Cit)₂³⁻14.47 ± 0.14 mdpi.com
Cm³⁺Cm(Cit)9.53 ± 0.16 mdpi.com
Cm³⁺Cm(Cit)₂³⁻14.46 ± 0.16 mdpi.com
Eu³⁺Eu(Cit)9.82 ± 0.14 mdpi.com
Eu³⁺Eu(Cit)₂³⁻13.31 ± 0.12 mdpi.com
Lu³⁺Lu(Cit)₂³⁻9.78 ± 0.30 researchgate.net

Note: The stability constants listed above are for illustrative purposes, representing data obtained for Americium, Curium, Europium, and Lutetium citrate complexes. Specific log β0 values for this compound were not explicitly detailed in the provided search snippets, though studies on this compound complexes in acidic solutions exist researchgate.net.

Kinetic Modeling of Reaction Pathways

Kinetic modeling aims to describe the rates and mechanisms governing chemical reactions. Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), have been employed to study the thermal decomposition of this compound, providing data that can potentially be used for kinetic analysis researchgate.net. These studies are important for understanding the stability and reactivity of the compound under thermal stress. However, specific research that details the kinetic modeling of reaction pathways for this compound itself was not found within the scope of the provided search results.

Compound List

this compound

Citrate (Cit)

Lanthanum (La)

Lanthanum(III)

Americium (Am)

Americium(III) (Am³⁺)

Curium (Cm)

Curium(III) (Cm³⁺)

Europium (Eu)

Europium(III) (Eu³⁺)

Lutetium (Lu)

Lutetium(III) (Lu³⁺)

Neodymium (Nd)

Neodymium(III) (Nd³⁺)

Lanthanide(III) ions (Ln(III))

this compound trihydrate

La(Hcit)(H2O)

Advanced Research Applications in Materials Science and Environmental Chemistry

Surface Science and Coating Applications

Dispersion Agents for Ultrafine Particle Systems (e.g., BaTiO₃)

Research has indicated that lanthanum citrate (B86180), often in the form of a lanthanum-citrate chelate (NH₄La-CA), demonstrates superior performance as a dispersant for ultrafine ceramic particles compared to its citrate-only counterpart (NH₄-CA). Studies investigating the dispersion behavior of ultrafine Barium Titanate (BaTiO₃) particles in aqueous solutions have shown that slurries prepared with lanthanum-citrate chelates exhibit improved dispersion properties researcher.liferesearchgate.net. This enhanced dispersion is attributed to the formation of larger molecules by the addition of La³⁺, which facilitates better interaction with the BaTiO₃ particle surfaces researcher.liferesearchgate.net.

The mechanism behind this improved dispersion involves the adsorption of citrate radicals onto the BaTiO₃ particle surface, which is described as a weak chemical adsorption researcher.liferesearchgate.net. The carboxylate groups of the citrate ligand coordinate with La³⁺ ions in various ways, including monodentate, bidentate, and bridging configurations researchgate.net. This interaction is believed to create a linkage between the lanthanum-citrate complex and the BaTiO₃ surface, promoting colloidal stability. Furthermore, research on other lanthanum-containing nanoparticles, such as lanthanum hexaboride (LaB₆), suggests that the magnitude of the zeta potential plays a crucial role; an increase in zeta potential correlates with a decrease in nanoparticle agglomeration, indicating that lanthanum citrate likely influences particle surface charge to achieve better dispersion researchgate.net.

Polymer Science Research

This compound is being explored for its potential to modify the properties of polymers, particularly in the context of rubber vulcanization and crosslinking.

Influence on Vulcanization Properties of Rubbers (e.g., SBR)

Studies have examined the impact of incorporating this compound into Styrene-Butadiene Rubber (SBR) formulations to assess its effects on vulcanization characteristics and the resulting mechanical properties of the cured rubber. Research indicates that this compound can act as a supplementary curing agent researchgate.net. When added to SBR, this compound has been shown to influence the cure kinetics, specifically affecting the time required for vulcanization.

For instance, in one study, the optimal vulcanization time (t90) for an SBR mix containing 2.5% this compound was found to be 943 seconds. This represents a reduction of 31 seconds compared to a control sample without this compound, which had a t90 of approximately 974 seconds researchgate.netresearchgate.net. Furthermore, when the addition amount of this compound was increased to 7.5%, the physical and mechanical properties of the vulcanized rubber reportedly achieved their best performance, showing an improvement of nearly 50% compared to the unadulterated rubber researchgate.net. This compound has also been observed to exhibit a certain degree of anti-sulfide reduction during the rubber vulcanization process researchgate.net.

Vulcanization ParameterWithout this compoundWith 2.5% this compound
t90 (s)~974943

Research into Crosslinking Mechanisms

The precise mechanisms by which this compound influences polymer crosslinking are an area of ongoing research. In the context of SBR vulcanization, it has been suggested that lanthanum ions, when present in related compounds like lanthanum glutamic dithiocarbamate (B8719985) (La-GDTC), can act as metal ion catalysts for sulfur vulcanization researchgate.net. This catalytic activity is hypothesized to be due to the unoccupied orbitals of lanthanum ions, facilitating the crosslinking process researchgate.net.

Beyond direct catalysis, lanthanum compounds, such as lanthanum stearate (B1226849) (LaSt), have been shown to increase crosslinking density in natural rubber. This is thought to occur through the formation of new physical network crosslinking points or through the entanglement of rubber chains with lanthanum complexes researchgate.netmdpi.com. These interactions contribute to enhanced mechanical properties, including tensile strength and fracture toughness, by creating a more robust crosslinked network structure researchgate.netmdpi.com. While these findings are for different lanthanum compounds, they suggest a general role for lanthanum ions in influencing polymer network formation, potentially through coordination with polymer functional groups or by mediating interactions between polymer chains and fillers. The specific role of this compound in forming chemical crosslinks or modifying existing ones in SBR, beyond its catalytic potential, requires further elucidation.

Compound List:

this compound

Citric acid

Barium Titanate (BaTiO₃)

Ammonium citrate (NH₄-CA)

Ammonium lanthanum-citrate chelate (NH₄La-CA)

Lanthanum hexaboride (LaB₆)

Styrene-Butadiene Rubber (SBR)

Lanthanum glutamic dithiocarbamate (La-GDTC)

Lanthanum stearate (LaSt)

Interactions in Biological Systems Mechanistic Research, Non Clinical

Immunomodulatory Research in Animal Models

Research into the immunomodulatory properties of rare earth elements (REEs), which include lanthanum, has explored their potential to influence immune system activity in animal models. These studies investigate how REEs may interact with and modulate cellular components of the immune system, suggesting a role in immune stimulation.

Effects on Peripheral Blood Mononuclear Cell Proliferation in Livestock

Investigations into the impact of lanthanum-containing compounds on immune cell function in livestock have provided insights into their immunomodulatory potential. Specifically, studies involving the supplementation of Rare Earth Elements-Citrate (REE-citrate) mixtures, which contain lanthanum, have been conducted in bovine models to assess their effects on peripheral blood mononuclear cells (PBMCs).

In studies with growing bulls, supplementation with REE-citrate mixtures, notably those containing lanthanum, has been associated with an observed increase in the proliferation of peripheral blood mononuclear cells. These findings suggest that REE-citrate may contribute to enhancing the immune system in cattle, indicating a potential immunostimulatory effect of these citrate-bound rare earth elements.

Table 1: Observed Effects of REE-Citrate Supplementation on PBMC Proliferation in Livestock

Livestock SpeciesREE Compound StudiedObserved Effect on PBMC ProliferationCitation
Growing BullsREE-citrate (containing Lanthanum)Significantly higher proliferation nih.govanimbiosci.org

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes for Advanced Architectures

The synthesis of lanthanum citrate (B86180) has traditionally involved precipitation methods by combining aqueous solutions of lanthanum salts, like lanthanum chloride, with citric acid under controlled pH and temperature. researchgate.netevitachem.comresearchgate.net However, future research is geared towards developing more sophisticated synthetic routes to control the material's architecture at the nanoscale, leading to novel properties and applications.

Hydrothermal synthesis has emerged as a promising technique. This method uses high temperatures (typically above 100°C) and pressures to facilitate the crystallization of complex structures. evitachem.comjournalssystem.com For instance, a polymeric form of lanthanum citrate, with the formula [La(Hcit)(H₂O)]n, was successfully prepared from lanthanum oxide and citric acid under hydrothermal conditions at 120°C. nih.govacs.org This approach allows for the formation of coordination polymers with unique structural motifs, such as chains of lanthanum ions bridged by carboxylate groups, creating robust three-dimensional networks. nih.govacs.org The optimization of hydrothermal parameters like temperature, pH, reaction time, and reactant concentration is a key area for future investigation to produce tailored architectures, such as monodisperse colloids. journalssystem.com

Another avenue of exploration is the use of sol-gel and citrate-based precursor methods. researchgate.net In these methods, this compound acts as an intermediate in a gel, which upon thermal treatment, can be converted into advanced materials like lanthanum-containing multimetal oxides or perovskites. researchgate.netnih.gov The gelling process of aqueous lanthanum-citric acid complexes is a critical step that dictates the homogeneity and properties of the final oxide material. researchgate.net Research into controlling the polyesterification and complexation processes during gel formation could lead to materials with enhanced catalytic or electronic properties. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound and Derivatives

Synthetic MethodTypical ReactantsKey ParametersResulting ArchitectureReference
PrecipitationLanthanum Chloride, Citric AcidpH (4-5), Temperature (50°C), Molar RatioCrystalline Powder researchgate.netresearchgate.net
HydrothermalLanthanum Oxide/Hydroxide (B78521), Citric AcidTemperature (120°C), pH (2.2-2.5), TimeCoordination Polymer journalssystem.comnih.govacs.org
Aqueous Solution-GelLanthanum salts, Citric AcidGelling process, Thermal treatmentPrecursor for multimetal oxides researchgate.net

Deeper Understanding of Structure-Property Relationships at the Molecular Level

A profound understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for designing materials with specific functionalities. X-ray diffraction studies have revealed intricate structural details of this compound hydrates. researchgate.net In the trihydrate form, [La(C₆H₅O₇)(H₂O)₂]·H₂O, the lanthanum ion (La³⁺) is nine-fold coordinated by oxygen atoms. researchgate.net This coordination sphere is composed of atoms from the citrate ligand and water molecules, forming a complex geometry described as a mono-capped square antiprism. researchgate.net

The citrate ligand itself demonstrates remarkable versatility in its coordination modes. Its carboxylate groups can bind to the lanthanum ion in monodentate, bidentate, and bridging fashions. researchgate.net Furthermore, the central alkoxide group of the citrate molecule also coordinates to the lanthanum ion. researchgate.net These varied interactions lead to the formation of binuclear entities, which then connect through citrate molecules to build up the crystal lattice. researchgate.net The polymeric structure reported by Baggio and Perec further highlights this complexity, where the citrate ligand is involved in six La-O bonds to five different metal centers. nih.govacs.org

Unresolved challenges in this area include elucidating how these specific coordination modes and the resulting crystal packing influence physicochemical properties such as solubility, thermal stability, and reactivity. For example, the polymeric nature of hydrothermally synthesized this compound contributes to its insolubility in common solvents and thermal stability up to 158°C. nih.govacs.org Future research should focus on using advanced characterization techniques like solid-state NMR and synchrotron-based methods to probe the local coordination environment of lanthanum in both crystalline and amorphous forms of this compound. researchgate.netresearchgate.net This knowledge is essential for predicting and controlling the properties of materials derived from these precursors.

Table 2: Structural Characteristics of this compound Compounds

CompoundCrystal SystemCoordination of La³⁺Key Structural FeaturesReference
[La(C₆H₅O₇)(H₂O)₂]·H₂OMonoclinic9-fold (mono-capped square antiprism)Binuclear units linked by citrate; monodentate, bidentate, and bridging carboxylate coordination. researchgate.net
[La(Hcit)(H₂O)]nMonoclinicNot specifiedCoordination polymer; chains of La(III) bridged by O-C-O groups; ligand bonds to 5 different La centers. nih.govacs.org

Exploration of this compound in Emerging Catalytic and Adsorptive Processes

While this compound itself is not extensively used as a direct catalyst, it is a vital precursor in the synthesis of highly active lanthanum-based catalysts, particularly perovskite oxides like LaAlO₃. nih.govornl.gov The citrate-gel method allows for the homogeneous mixing of metal ions at the atomic level, which upon calcination, yields materials with high surface area and improved catalytic performance. nih.gov Future research should explore the direct catalytic potential of this compound complexes, particularly in reactions where the coordination environment and the presence of both a Lewis acidic metal center (La³⁺) and a functional organic ligand can act synergistically.

In the realm of environmental remediation, lanthanum-based materials are gaining significant attention for their ability to adsorb inorganic contaminants from water. researchgate.net The application of this compound in this field is primarily through the development of functionalized adsorbents. For example, citrate-coated magnetic nanoparticles have been investigated for the adsorption of lanthanides and other metal ions. researchgate.net Graphene oxide functionalized with citrate has shown high efficiency and selectivity in removing heavy metal ions like Fe³⁺, Mn²⁺, and Ni²⁺ from lanthanide solutions. nih.gov The carboxyl groups of the citrate molecule provide effective binding sites for metal ions. researchgate.net

Future work should focus on synthesizing and characterizing novel composites where this compound is integrated with high-surface-area supports like biochar, silica, or activated carbon. nih.govtaylorfrancis.com Understanding the adsorption mechanisms—which can include ligand exchange, surface complexation, and electrostatic attraction—is critical for optimizing these materials. researchgate.netmdpi.com The challenge lies in creating stable and regenerable adsorbents that are selective for specific pollutants.

Advanced Mechanistic Studies of Biological Interactions for Non-Clinical Applications

The biological interactions of this compound, outside of clinical use, remain a largely unexplored frontier. The citrate ion is a key intermediate in cellular metabolism, and its ability to chelate metal ions is fundamental to many biological processes. nih.gov The unique properties of the lanthanum ion, combined with the biological relevance of citrate, suggest potential applications in areas such as biotechnology and environmental science.

Future research could investigate the antimicrobial properties of this compound. The citrate molecule is known to have antimicrobial effects, partly by creating a locally acidic environment that can increase oxygen release from hemoglobin and disrupt microbial growth. nih.gov The role of the lanthanum ion in potentially enhancing these effects is an open question. Mechanistic studies could employ techniques like fluorescence microscopy and microbial growth assays to understand how this compound interacts with bacterial and fungal cells.

Another potential area of non-clinical application is in the design of biomaterials. Citrate-based biomaterials are being developed for a wide range of uses in regenerative engineering. nih.gov Investigating how the incorporation of lanthanum into these materials affects their properties and their interactions with cells and tissues could lead to new materials for applications like specialized coatings or scaffolds. This research is still in its infancy and requires fundamental studies to understand the complex interplay between the lanthanum ion, the citrate ligand, and biological systems.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The complexity of this compound's structure and its interactions necessitates a combined experimental and computational approach for a comprehensive understanding. Computational modeling can provide insights that are difficult to obtain through experiments alone, accelerating the design of new materials.

Semi-empirical quantum chemical methods, such as those using Sparkle/RM1, Sparkle/PM7, and Sparkle/AM1 models, have been developed specifically for the calculation of lanthanide complexes, including those of lanthanum. sparkle.pro.br These models can be used to predict geometries, bonding energies, and other electronic properties of this compound complexes, helping to rationalize experimental observations from techniques like FTIR and NMR spectroscopy. researchgate.netresearchgate.net For instance, computational modeling can help assign spectral features to specific vibrational modes or chemical environments within the complex structure.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces. mdpi.com These simulations can predict how the complex interacts with solvent molecules or surfaces, which is crucial for understanding its role in catalytic and adsorptive processes. Furthermore, machine learning models, such as Gaussian process regression, have shown promise in predicting the properties of lanthanum-based materials, establishing statistical correlations between structural parameters (like lattice parameters) and functional properties. scispace.com

The primary challenge is to develop and validate accurate computational models that can handle the complex electronic structure of lanthanum and the flexible coordination of the citrate ligand. Integrating these predictive models with targeted experimental work—for example, synthesizing a computationally designed structure and testing its properties—represents a powerful strategy for future research. nih.gov This synergistic approach will be key to unlocking the full potential of this compound in advanced applications.

Q & A

Q. What are the established protocols for synthesizing lanthanum citrate in laboratory settings?

this compound is synthesized by dissolving lanthanum oxide in hydrochloric acid to form lanthanum chloride, which is then mixed with a trisodium citrate solution. The pH is adjusted to 7.0–8.0, followed by filtration, sterilization, and dilution to desired concentrations . Structural characterization typically employs FTIR spectroscopy and PXRD to confirm carboxylate coordination and hydration states .

Q. Which in vitro models are commonly used to evaluate the antiproliferative effects of this compound?

The SMMC-7721 hepatocellular carcinoma cell line is a widely used model. Cell viability is assessed via MTT assays, with this compound concentrations ranging from 0 to 1 mM. Apoptotic markers (e.g., Caspase-3) and cell cycle regulators (e.g., CyclinD1) are quantified using Western blotting .

Q. How does this compound interact with cellular signaling pathways in cancer models?

this compound inhibits the Hedgehog (Hh) pathway by downregulating Gli1 and Shh proteins, as demonstrated in SMMC-7721 cells. Co-treatment with Hh inhibitors like KAAD-cyclopamine (0–20 µM) enhances this effect, suggesting synergistic mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptotic marker modulation by this compound?

In SMMC-7721 cells, this compound reduces Bcl-2 (anti-apoptotic) but unexpectedly decreases p21 (pro-apoptotic) expression . This paradox may arise from concentration-dependent effects or cross-talk with other pathways (e.g., PI3K/AKT). Researchers should perform dose-response experiments (e.g., 0.05–2 mM) and multi-pathway profiling (e.g., phosphoproteomics) to clarify context-specific mechanisms .

Q. What experimental controls are essential for isolating this compound’s effects in co-treatment studies?

  • Negative controls: Untreated cells and vehicle-only groups (e.g., citrate buffer).
  • Positive controls: Pathway-specific inhibitors (e.g., 15 µM KAAD-cyclopamine for Hh inhibition).
  • Concentration gradients: Test this compound across 0–1 mM to differentiate dose-specific effects from off-target interactions .

Q. How do structural variations in this compound synthesis impact its bioactivity?

Hydration states (1–3 water molecules) and carboxylate coordination modes alter solubility and cellular uptake. For example, anhydrous this compound exhibits higher cytotoxicity in HCC cells compared to hydrated forms. Researchers should standardize synthesis protocols and characterize batches using thermogravimetric analysis (TGA) .

Q. What statistical approaches are recommended for analyzing conflicting data in this compound studies?

  • Multivariate analysis: PCA or cluster analysis to identify outliers in proteomic datasets.
  • Meta-analysis: Compare results across studies using fixed/random-effects models, accounting for variables like cell type (e.g., HepG2 vs. SMMC-7721) and exposure duration .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed synthesis logs: Document pH adjustments, filtration methods, and sterilization steps.
  • Batch validation: Use FTIR to confirm consistent carboxylate stretching bands (~1600 cm⁻¹) .
  • Cell culture protocols: Adhere to ATCC guidelines for SMMC-7721 subculturing and serum-free pretreatment .

Q. What techniques are critical for validating this compound’s mechanism of action?

  • Immunofluorescence: Quantify nuclear Gli1 localization in HCC cells post-treatment.
  • Flow cytometry: Measure apoptosis via Annexin V/PI staining after 48-hour exposure to 0.1–0.5 mM this compound .

Q. How should researchers address discrepancies in this compound’s coordination chemistry across studies?

Cross-reference PXRD patterns with databases (e.g., ICDD PDF-4+) and replicate synthesis under inert atmospheres to prevent oxide contamination. Discrepancies in FTIR bands for hydroxyl groups (~3400 cm⁻¹) may indicate variable hydration, requiring TGA confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.